molecular formula C15H12N2O3S B11046010 5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No. B11046010
M. Wt: 300.3 g/mol
InChI Key: CPYCEJFPPWEQTH-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a complex organic compound that features a unique combination of benzodioxole, thiophene, and pyrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with thiophene-2-carbaldehyde in the presence of a hydrazine derivative to form the pyrazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 5-(1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Uniqueness

Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C15H12N2O3S/c18-8-17-12(7-11(16-17)15-2-1-5-21-15)10-3-4-13-14(6-10)20-9-19-13/h1-6,8,12H,7,9H2

InChI Key

CPYCEJFPPWEQTH-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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